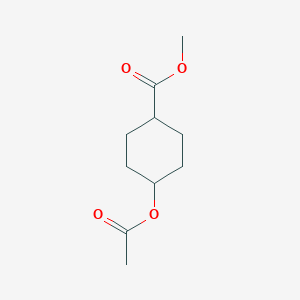
4-Hydroxy-cyclohexanacarboxylic acid mehtyl ester acetate
Beschreibung
Cytosin ist eine der vier wichtigsten stickstoffhaltigen Basen, die in DNA und RNA vorkommen, zusammen mit Adenin, Guanin und Thymin (oder Uracil in RNA). Es ist ein Pyrimidinderivat, das durch einen heterocyclischen aromatischen Ring mit einer Aminogruppe an Position 4 und einer Ketogruppe an Position 2 gekennzeichnet ist . Cytosin spielt eine entscheidende Rolle bei der Speicherung und Übertragung von genetischen Informationen innerhalb von Zellen .
Eigenschaften
CAS-Nummer |
103260-78-2 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 4-acetyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h8-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
DQYGPKIKWPZBKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)C(=O)OC |
Kanonische SMILES |
CC(=O)OC1CCC(CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
Cytosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Methylierung: DNA-Methyltransferase-Enzyme werden häufig für die Methylierung von Cytosin verwendet.
Desaminierung: Bisulfit kann verwendet werden, um Cytosin in vitro zu desaminieren.
Hydroxylierung: Enzyme wie TET (Ten-Eleven Translocation) sind an der Hydroxylierung von methyliertem Cytosin beteiligt.
Hauptprodukte, die gebildet werden
5-Methylcytosin: Durch Methylierung gebildet.
Uracil: Durch Desaminierung gebildet.
5-Hydroxymethylcytosin: Durch Hydroxylierung gebildet.
Analyse Chemischer Reaktionen
Types of Reactions
Cytosine undergoes various chemical reactions, including:
Methylation: Cytosine can be methylated at carbon number 5 to form 5-methylcytosine.
Deamination: Cytosine can spontaneously deaminate to form uracil.
Hydroxylation: Cytosine can be hydroxylated to form 5-hydroxymethylcytosine.
Common Reagents and Conditions
Methylation: DNA methyltransferase enzymes are commonly used for the methylation of cytosine.
Deamination: Bisulfite can be used to deaminate cytosine in vitro.
Hydroxylation: Enzymes such as TET (Ten-Eleven Translocation) are involved in the hydroxylation of methylated cytosine.
Major Products Formed
5-Methylcytosine: Formed through methylation.
Uracil: Formed through deamination.
5-Hydroxymethylcytosine: Formed through hydroxylation.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Cytosin übt seine Wirkungen hauptsächlich durch seine Einarbeitung in DNA und RNA aus, wo es über drei Wasserstoffbrückenbindungen mit Guanin paart. Im Fall von Cytosinanaloga wie Cytarabin wird die Verbindung zu ihrer aktiven Triphosphatform metabolisiert, die DNA-Polymerase und DNA-Reparaturenzyme hemmt, was zu DNA-Schäden und Zelltod führt.
Wirkmechanismus
Cytosine exerts its effects primarily through its incorporation into DNA and RNA, where it pairs with guanine via three hydrogen bonds . In the case of cytosine analogs like cytarabine, the compound is metabolized into its active triphosphate form, which inhibits DNA polymerase and DNA repair enzymes, leading to DNA damage and cell death .
Vergleich Mit ähnlichen Verbindungen
Cytosin ähnelt anderen Pyrimidinbasen wie Thymin und Uracil. Es ist einzigartig in seiner Fähigkeit, drei Wasserstoffbrückenbindungen mit Guanin zu bilden, was zur Stabilität der DNA-Doppelhelix beiträgt . Cytosinanaloga, wie z. B. Cytarabin und Flucytosin, werden in medizinischen Behandlungen eingesetzt, da sie die DNA-Replikation stören können .
Liste ähnlicher Verbindungen
Thymin: Eine weitere Pyrimidinbase, die in DNA vorkommt.
Uracil: Eine Pyrimidinbase, die in RNA vorkommt.
Cytarabin: Ein Cytosinanalogon, das in der Chemotherapie eingesetzt wird.
Flucytosin: Ein Cytosinanalogon, das als Antimykotikum eingesetzt wird.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


